![molecular formula C9H11FN2 B2805775 [(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine CAS No. 2365421-24-3](/img/structure/B2805775.png)
[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine” is a chemical compound with the CAS Number: 2365421-24-3. It has a molecular weight of 166.2 and its IUPAC name is (E)-2-(2-fluoropyridin-4-yl)-N,N-dimethylethen-1-amine .
Molecular Structure Analysis
The molecular formula of this compound is C9H11FN2. The InChI code is 1S/C9H11FN2/c1-12(2)6-4-8-3-5-11-9(10)7-8/h3-7H,1-2H3/b6-4+ .Wissenschaftliche Forschungsanwendungen
Metal Ion Recognition and Fluorescence : One study discusses the development of fluoroionophores from diamine-salicylaldehyde derivatives, with specific focus on metal recognition. Compounds similar to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine were found effective in chelating Zn+2 and Cd+2, demonstrating their utility in metal ion recognition and fluorescence applications (Hong et al., 2012).
Stilbazolium Dyes and Optical Properties : Another research focuses on stilbazolium dyes with structural similarity to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine. These dyes exhibit interesting spectroscopic properties, including solvatochromism and significant charge transfer band shifting, which are important for applications in optical materials (Bakalska et al., 2017).
Fluorescent Molecular Probes : A study on fluorescent solvatochromic dyes, structurally related to the compound , highlights their potential as ultrasensitive fluorescent molecular probes. These probes could be significant in studying various biological events and processes due to their strong solvent-dependent fluorescence (Diwu et al., 1997).
Reactions Involving Fluoride Ion : Research on compounds like tetrakis(dimethylamino)ethene, similar to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine, demonstrates their role in initiating fluoride-ion-catalyzed reactions. These reactions are crucial in carbon-carbon bond forming processes (Chambers et al., 1995).
Organic Light-Emitting Device Applications : Research on red-emissive fluorophores structurally related to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine explores their application in organic light-emitting devices. These fluorophores demonstrate potential as light-emitting materials due to their unique photophysical characteristics (Luo et al., 2015).
Carbon Dioxide Detection : Another study details fluorescent probes for the detection of low carbon dioxide levels. Compounds similar to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine are utilized in the development of these probes, which are significant for biological and medical applications (Wang et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-2-(2-fluoropyridin-4-yl)-N,N-dimethylethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c1-12(2)6-4-8-3-5-11-9(10)7-8/h3-7H,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJORIBKMIPLR-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


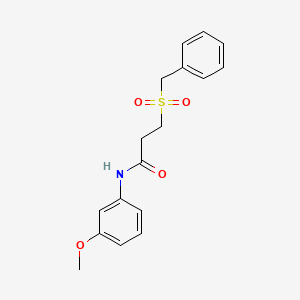
![4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2805696.png)

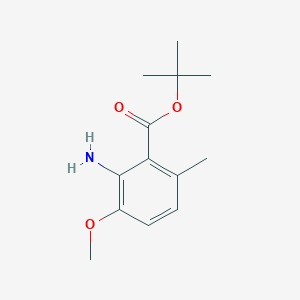

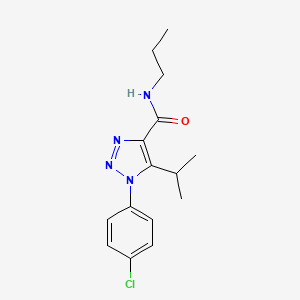
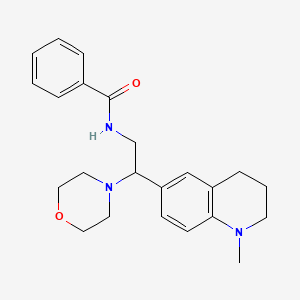
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2805706.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2805707.png)
![5-Methylbenzo[D]oxazole-2-carboxylic acid](/img/structure/B2805708.png)
![N-(2,4-difluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2805710.png)
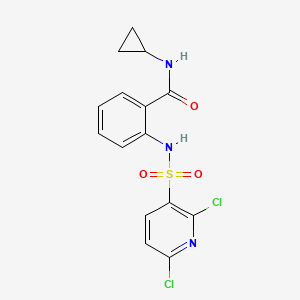
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2805712.png)